molecular formula C15H21N5O9 B13435674 2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13435674
M. Wt: 415.36 g/mol
InChI Key: NTYZLKZZBRSAPT-MHJQXXNXSA-N
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Description

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is a derivative of guanine, a fundamental component of nucleic acids. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.

Preparation Methods

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps. One common method includes the glycosylation of a protected guanine derivative with a suitably protected sugar moiety. The reaction conditions typically involve the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA synthesis, leading to the incorporation of the analog into the nucleic acid chains. This incorporation can result in chain termination or mutations, disrupting the normal function of the nucleic acids .

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

Properties

Molecular Formula

C15H21N5O9

Molecular Weight

415.36 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C15H21N5O9/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-10(8(24)5(2-22)27-13)29-14-9(25)7(23)4(1-21)28-14/h3-5,7-10,13-14,21-25H,1-2H2,(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10-,13-,14+/m1/s1

InChI Key

NTYZLKZZBRSAPT-MHJQXXNXSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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